N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is a complex organic compound that combines the structural features of adamantane and anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane and anthracene derivatives. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate is then reacted with 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The adamantyl and anthracene moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve reagents such as halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its unique structural features.
Materials Science: The compound’s rigid structure makes it suitable for use in the development of high-performance polymers and nanomaterials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-n-propyladamantane: A simpler derivative of adamantane with similar structural features.
9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: The anthracene derivative used in the synthesis of the target compound.
Adamantyl analogues of paracetamol: Compounds with similar adamantyl groups that exhibit potent analgesic properties.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is unique due to its combination of adamantyl and anthracene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-2-22(28-12-15-9-16(13-28)11-17(10-15)14-28)29-27(33)21-8-7-20-23(24(21)30(34)35)26(32)19-6-4-3-5-18(19)25(20)31/h3-8,15-17,22H,2,9-14H2,1H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGCOADANROCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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